molecular formula C11H19FO B15260154 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one

Cat. No.: B15260154
M. Wt: 186.27 g/mol
InChI Key: PPWSTKCNTMEFMP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₉FO. It is a fluorinated cyclohexanone derivative, which is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one typically involves the fluorination of a cyclohexanone derivative. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination Reaction: Starting with a cyclohexanone derivative, a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the desired position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one include other fluorinated cyclohexanones and alkylated cyclohexanones. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example:

    4-(2-Methylbutan-2-yl)cyclohexan-1-one: Lacks the fluorine atom, resulting in different chemical properties.

    2-Fluoro-4-(tert-butyl)cyclohexan-1-one: Similar fluorinated structure but with a different alkyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine and alkyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H19FO

Molecular Weight

186.27 g/mol

IUPAC Name

2-fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H19FO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h8-9H,4-7H2,1-3H3

InChI Key

PPWSTKCNTMEFMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=O)C(C1)F

Origin of Product

United States

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